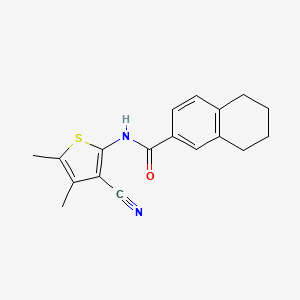

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Beschreibung

This compound features a tetrahydronaphthalene (tetralin) core linked via a carboxamide group to a substituted thiophene ring bearing cyano and methyl groups.

Eigenschaften

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-11-12(2)22-18(16(11)10-19)20-17(21)15-8-7-13-5-3-4-6-14(13)9-15/h7-9H,3-6H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONZZRSNPJNHEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(CCCC3)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its anti-inflammatory and antioxidant activities, as well as its potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring with cyano and dimethyl substitutions and a tetrahydronaphthalene moiety. Its molecular formula is with a molecular weight of approximately 295.36 g/mol.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. In silico molecular docking studies suggest that these compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The docking studies revealed favorable binding affinities, indicating potential for further development as anti-inflammatory agents .

Antioxidant Activity

The antioxidant activity of related thiophene derivatives has been evaluated using various assays such as DPPH and nitric oxide scavenging tests. For instance, compounds derived from substituted 2-aminothiophenes demonstrated notable antioxidant effects at concentrations around 100 µM. The presence of specific functional groups, such as carboxamide at the third position on the thiophene ring, appears to enhance the scavenging ability against free radicals .

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of thiophene derivatives. One study reported that a compound structurally similar to this compound exhibited an inhibition percentage of 56.9% in DPPH radical scavenging assays at 100 µM concentration. This suggests strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. The results indicated that the compound could effectively bind to active sites of enzymes involved in inflammatory pathways, highlighting its therapeutic potential .

Data Table: Biological Activities Summary

| Activity Type | Assay Method | Concentration (µM) | % Inhibition |

|---|---|---|---|

| Anti-inflammatory | Molecular Docking | - | High binding affinity observed |

| Antioxidant | DPPH Scavenging | 100 | 56.9 |

| Antioxidant | Nitric Oxide Scavenging | 100 | Moderate |

Vergleich Mit ähnlichen Verbindungen

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

Structural Differences :

- Core : Same tetralin backbone but substituted at position 1 instead of 2.

- Heterocycle: Quinuclidine (a bicyclic amine) replaces the thiophene-cyano-methyl group.

Physical/Chemical Properties :

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide

Structural Differences :

- Core : Cycloheptathiophene (7-membered ring) replaces the tetralin system.

- Substituents: Nitro group on the second thiophene vs. methyl/cyano groups in the target compound.

Physical/Chemical Properties :

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Structural Differences :

- Heterocycle : Oxadiazole ring replaces the thiophene.

- Substituents : 3,4-dimethylphenyl group attached to oxadiazole.

Physical/Chemical Properties :

Key Findings and Implications

- Structural Flexibility : Modifying the heterocycle (thiophene vs. oxadiazole vs. quinuclidine) significantly alters physicochemical properties and biological activity.

- Toxicity Profiles : The quinuclidine analog’s acute toxicity contrasts with the likely safer profile of the oxadiazole derivative, emphasizing the impact of substituents on safety.

- Applications: Thiophene derivatives with electron-withdrawing groups (e.g., nitro, cyano) may target redox-sensitive pathways, while oxadiazoles offer metabolic stability for prolonged drug action.

Further studies are needed to explore the target compound’s specific pharmacological profile and optimize its safety-efficacy balance relative to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.